N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide

Soluble epoxide hydrolase sEH inhibition Neurodegenerative disease

Researchers targeting soluble epoxide hydrolase (sEH) for neurodegenerative diseases often lack structurally differentiated tool compounds. CAS 1235235-75-2 features a unique 4-ethoxyphenyl urea moiety on a piperidine scaffold, offering distinct steric and electronic properties for SAR studies. Computed TPSA 82.7 Ų and XLogP3 2.3 suggest favorable drug-like properties. Supplied at 95% purity, this compound enables direct benchmarking against halogenated analogs. In stock with flexible packaging options to support immediate experimental validation.

Molecular Formula C20H32N4O3
Molecular Weight 376.501
CAS No. 1235235-75-2
Cat. No. B2709013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide
CAS1235235-75-2
Molecular FormulaC20H32N4O3
Molecular Weight376.501
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
InChIInChI=1S/C20H32N4O3/c1-5-27-17-8-6-16(7-9-17)22-18(25)21-14-15-10-12-24(13-11-15)19(26)23-20(2,3)4/h6-9,15H,5,10-14H2,1-4H3,(H,23,26)(H2,21,22,25)
InChIKeyZOANTHPENAFRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide (CAS 1235235-75-2): Core Identity and Procurement Baseline


N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide (CAS 1235235-75-2) is a synthetic small-molecule piperidine urea derivative with the molecular formula C20H32N4O3 and a molecular weight of approximately 376.49 g/mol [1]. Its structure features a piperidine core functionalized with a tert-butyl carboxamide and a 4-ethoxyphenyl urea moiety, placing it within a compound class investigated for soluble epoxide hydrolase (sEH) inhibition and neurotherapeutic applications [2]. Publicly available quantitative bioactivity data for this exact compound remains sparse, and no authoritative database entry with confirmed pharmacological profiles was identifiable at the time of this analysis.

Why Generic Piperidine Ureas Cannot Substitute for N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide (CAS 1235235-75-2)


Within the piperidine urea chemical space, minor structural modifications—such as variations in the aryl substituent, the urea linker, or the carboxamide terminus—can profoundly alter target engagement, selectivity, and pharmacokinetic profiles [1]. The tert-butyl carboxamide and 4-ethoxyphenyl urea substitutions on this specific scaffold are designed to confer distinct steric and electronic properties that are not replicated by other in-class compounds. Consequently, generic substitution without empirical validation risks introducing uncharacterized potency shifts or off-target liabilities. The sections below present the limited but available quantitative evidence that begins to define this compound's unique position relative to its closest analogs.

Quantitative Differentiation Evidence for N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide (CAS 1235235-75-2)


sEH Inhibition Potency: Class-Level Benchmarking of the Piperidine Urea Scaffold

The piperidine urea scaffold to which CAS 1235235-75-2 belongs is exemplified in patent literature as a potent sEH inhibitor class. A representative piperidine urea analog (US10377744, Compound No. 30) achieved a Ki of <0.0500 nM against recombinant human sEH in a FRET-based displacement assay [1]. While this specific data point does not originate from CAS 1235235-75-2, it establishes the potency ceiling achievable within this structural series. The 4-ethoxyphenyl and tert-butyl substituents on CAS 1235235-75-2 are distinct from the trifluoromethoxy/fluorophenyl substitution pattern of Compound 30, suggesting a differentiated structure-activity relationship (SAR) profile that must be empirically resolved.

Soluble epoxide hydrolase sEH inhibition Neurodegenerative disease

Monoamine Transporter Engagement Profile: Alternative Scaffold Comparison

A structurally distinct piperidine-containing compound from a separate Mayo Foundation patent (US9944618, Compound ID No. 19) demonstrated a multi-target monoamine transporter profile with Ki values of 1.90 nM (NET), 4.30 nM (SERT), and 17 nM (DAT) [1]. Although this compound differs substantially in scaffold from CAS 1235235-75-2, the data illustrates how piperidine-based molecules can be tuned for transporter pharmacology. Whether CAS 1235235-75-2 exhibits any monoamine transporter activity, or is selective for sEH, remains uncharacterized in the public domain.

Monoamine transporter NET SERT DAT

Structural Differentiation: Substituent Effects on Physicochemical Properties

CAS 1235235-75-2 possesses computed physicochemical properties including a topological polar surface area (TPSA) of 82.7 Ų and an XLogP3 of 2.3 [1]. These values place it within a favorable oral drug-like space, but head-to-head comparisons with specific piperidine urea analogs are unavailable. The tert-butyl group contributes steric bulk and lipophilicity, while the ethoxyphenyl urea enhances hydrogen-bonding capacity, creating a property signature that cannot be extrapolated from analogs with different substitution.

Physicochemical properties Lipophilicity TPSA

Defensible Application Scenarios for N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide (CAS 1235235-75-2)


sEH Inhibitor Lead Optimization in Neurodegenerative Disease Programs

Given the potency precedent established by the piperidine urea class against sEH [1], CAS 1235235-75-2 may serve as a structurally differentiated starting point for medicinal chemistry optimization targeting neurodegenerative conditions. Its distinct 4-ethoxyphenyl substitution could confer altered pharmacokinetics or CNS penetration relative to more heavily halogenated analogs, but this must be empirically validated.

Head-to-Head SAR Comparator Studies

Procurement of CAS 1235235-75-2 alongside structurally defined analogs (e.g., those with 4-methoxy, 4-chloro, or unsubstituted phenyl urea groups) would enable direct SAR elucidation. Researchers should generate quantitative inhibition data (IC50/Ki) against sEH and related epoxide hydrolases under standardized assay conditions to populate the currently empty head-to-head evidence matrix [2].

Physicochemical Profiling and In Vitro ADME Screening

The computed TPSA of 82.7 Ų and XLogP3 of 2.3 [3] suggest favorable drug-like properties, but experimental solubility, permeability (PAMPA/Caco-2), microsomal stability, and plasma protein binding data are absent. This compound is appropriate for procurement by laboratories seeking to experimentally benchmark these parameters against other piperidine urea derivatives.

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